molecular formula C20H20FN3O2 B6778095 N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B6778095
M. Wt: 353.4 g/mol
InChI Key: WRXFOSGHPGKFAY-UHFFFAOYSA-N
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Description

N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzimidazole core, a cyclopentyl group, and a fluorophenyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopentyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is typically introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a suitable nucleophile.

    Final Coupling and Functionalization: The final step involves coupling the intermediate products and functionalizing the molecule to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-chlorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
  • N-[3-(4-bromophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
  • N-[3-(4-methylphenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Uniqueness

N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(4-fluorophenyl)cyclopentyl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-24-18-11-14(5-9-17(18)23-20(24)26)19(25)22-16-8-4-13(10-16)12-2-6-15(21)7-3-12/h2-3,5-7,9,11,13,16H,4,8,10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXFOSGHPGKFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3CCC(C3)C4=CC=C(C=C4)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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